molecular formula C16H17FN2O4S2 B2759252 Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 439932-69-1

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2759252
CAS No.: 439932-69-1
M. Wt: 384.44
InChI Key: XFACNBBXJDVJLD-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to a piperazine ring bearing a fluorophenyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The specific pathways and downstream effects would depend on the specific targets involved.

Pharmacokinetics

Similar compounds, such as indole derivatives, are known to have diverse pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds, such as indole derivatives, are known to have a variety of effects at the molecular and cellular level . These effects can include changes in cellular function, inhibition of specific enzymes, and modulation of receptor activity.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-fluoroaniline with piperazine under suitable conditions.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Thiophene-2-carboxylate: The sulfonylated piperazine derivative is then coupled with methyl thiophene-2-carboxylate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under suitable conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
  • Methyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
  • Methyl 3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Uniqueness

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-23-16(20)15-14(6-11-24-15)25(21,22)19-9-7-18(8-10-19)13-4-2-12(17)3-5-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFACNBBXJDVJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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